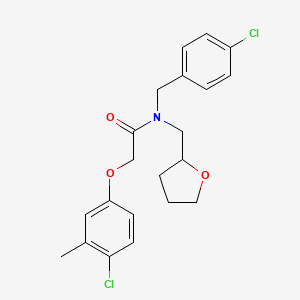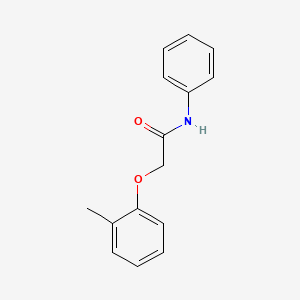
2-(2-methylphenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(2-methylphenoxy)-N-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring and a 2-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(2-methylphenoxy)-N-phenyl- typically involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylphenoxyacetic acid. This intermediate is then reacted with phenylamine (aniline) in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(2-methylphenoxy)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
Acetamide, 2-(2-methylphenoxy)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth
Mécanisme D'action
The mechanism of action of Acetamide, 2-(2-methylphenoxy)-N-phenyl- involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. This compound can bind to auxin receptors, disrupting normal cellular processes and causing growth abnormalities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-methylphenoxy)acetic acid
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
Uniqueness
Acetamide, 2-(2-methylphenoxy)-N-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, this compound has a phenyl ring attached to the acetamide group, which can influence its reactivity and interaction with biological targets. Additionally, the presence of the 2-methylphenoxy group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .
Propriétés
Numéro CAS |
22560-44-7 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-11-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
IBOQCSHSHNNTKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


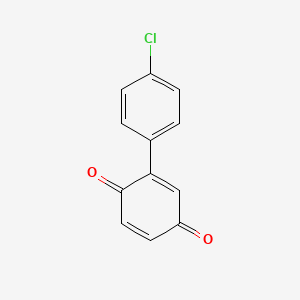
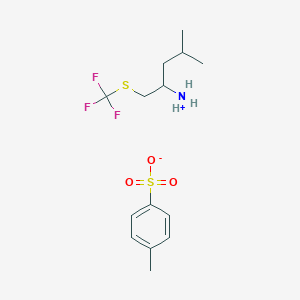
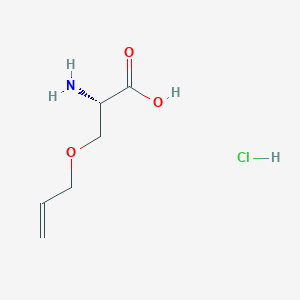

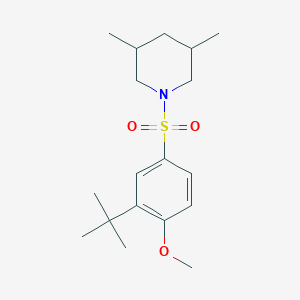
![1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B15096357.png)
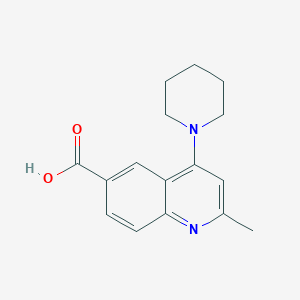
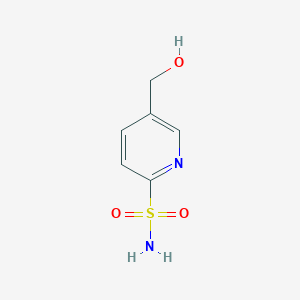
![Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate](/img/structure/B15096369.png)
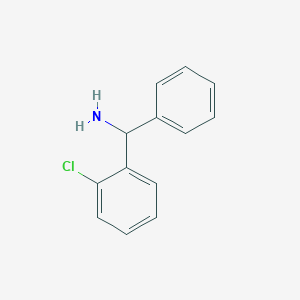

![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)

